

Stattic: A Technical Guide to its Chemical Properties and Mechanism of Action

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For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the chemical and biological properties of **Stattic**, a potent small-molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3). It is intended to serve as a comprehensive resource, detailing its mechanism of action, physicochemical characteristics, and relevant experimental protocols.

Core Chemical Properties

Stattic, with the chemical name 6-nitro-1-benzothiophene 1,1-dioxide, is a nonpeptidic compound identified through chemical library screening.[1][2] It has been widely adopted in research to probe the function of STAT3 in various biological and pathological processes, particularly in cancer.[2][3][4]

The fundamental properties and identifiers for **Stattic** are summarized below.



Property	Value	Source(s)
IUPAC Name	6-nitro-1-benzothiophene 1,1-dioxide	[5][6]
CAS Number	19983-44-9	[1][5][6][7]
Molecular Formula	C ₈ H ₅ NO ₄ S	[1][5][7][8]
Molecular Weight	211.19 g/mol	[1][5][6][7][8]
Appearance	Light yellow to white/beige solid powder	[7][9]
Purity	>98% - >99% (HPLC)	[1][5]
Canonical SMILES	C1=CC(=CC2=C1C=CS2(=O) =O)INVALID-LINK[O-]	[1][5][9]
InChIKey	ZRRGOUHITGRLBA- UHFFFAOYSA-N	[1][5][9]

Stattic is poorly soluble in aqueous solutions but shows good solubility in organic solvents.

Solvent	Concentration	Notes	Source(s)
DMSO	≥10.56 mg/mL; up to 50 mM (236.75 mM with ultrasound)	Fresh DMSO is recommended as moisture can reduce solubility.	[1][5][7][10]
Ethanol	1 mg/mL	[9][11]	
Water	Insoluble	[10]	
DMF	25 mg/mL	[12]	_
DMSO:PBS (pH 7.2) (1:1)	0.5 mg/mL	[12]	_

Proper storage is crucial to maintain the integrity of the compound.



Condition	Duration	Notes	Source(s)
Solid Powder	Store at -20°C, desiccated	[1][7]	
Stock Solution (in DMSO)	Several months at -20°C	Long-term storage of solutions is not recommended; prepare fresh.	[1][7]
Stability	Stable for ≥ 4 years when stored at -20°C	[12]	

Mechanism of Action and Biological Activity

Stattic is recognized as a selective inhibitor of STAT3.[5][13] Its primary mechanism involves targeting the SH2 (Src Homology 2) domain of the STAT3 protein.[2][4][11] This interaction prevents the binding of tyrosine-phosphorylated peptides from upstream receptors (like gp130) or kinases (like JAKs), which is a critical step for STAT3 activation.[8][11]

By binding to the SH2 domain, **Stattic** effectively inhibits:

- STAT3 Activation (Phosphorylation): Prevents phosphorylation at the Tyr705 residue.[3]
- Dimerization: Blocks the formation of STAT3-STAT3 homodimers.[2][7][14]
- Nuclear Translocation: Inhibits the movement of STAT3 dimers into the nucleus.[2][7][10][15]

This cascade of inhibition ultimately blocks STAT3 from binding to DNA and regulating the transcription of its target genes, which are often involved in cell proliferation, survival, and angiogenesis.[2][4] **Stattic** has demonstrated selectivity for STAT3 over other STAT family members like STAT1 and STAT5, as well as other transcription factors such as c-Myc/Max and Jun/Jun.[1][10][14] However, some studies suggest that **Stattic** may also exert STAT3-independent effects, such as reducing histone acetylation, which should be considered when interpreting results.[3][16]

Stattic inhibits multiple stages of the STAT3 signaling cascade.



The half-maximal inhibitory concentration (IC₅₀) of **Stattic** varies depending on the assay and cell line used.

Assay Type	Cell Line / Target	IC50 Value (μM)	Source(s)
Cell-Free Assay	STAT3 SH2 Domain Binding	5.1	[8][10][11][15]
Cell Viability	UM-SCC-17B (HNSCC)	2.562 ± 0.409	[1][7]
Cell Viability	OSC-19 (HNSCC)	3.481 ± 0.953	[1][7]
Cell Viability	Cal33 (HNSCC)	2.282 ± 0.423	[1][7]
Cell Viability	UM-SCC-22B (HNSCC)	2.648 ± 0.542	[1][7]
Cell Viability	CCRF-CEM (T-ALL)	3.188	[17]
Cell Viability	Jurkat (T-ALL)	4.89	[17]
Cell Viability	A549 (Lung Carcinoma)	2.5	[15]
Cell Viability	MDA-MB-231 (Breast Cancer)	5.5	[3]
Cell Viability	PC3 (Prostate Cancer, STAT3-deficient)	1.7	[3]

Experimental Protocols

The following sections detail common experimental methodologies used to characterize the activity of **Stattic**.

This cell-free assay is used to quantify the ability of **Stattic** to inhibit the binding of a phosphopeptide to the STAT3 SH2 domain.

 Principle: A fluorescently labeled phosphopeptide (probe) that binds to the STAT3 SH2 domain is used. When the small probe is unbound in solution, it tumbles rapidly, resulting in

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low fluorescence polarization. When bound to the much larger SH2 domain, its tumbling is restricted, leading to high polarization. An inhibitor that competes for binding will displace the probe, causing a decrease in polarization.

Reagents:

- Purified STAT3 SH2 domain protein.
- Fluorescein-labeled phosphopeptide probe (e.g., derived from the gp130 receptor).
- Assay Buffer: 10 mM HEPES (pH 7.5), 1 mM EDTA, 50 mM NaCl, 0.1% Nonidet P-40.[10]
- Stattic dissolved in DMSO.

Procedure:

- Add assay buffer, STAT3 SH2 domain protein, and the fluorescent probe to the wells of a microplate.
- Add serial dilutions of Stattic (or DMSO as a vehicle control).
- Incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for a specified time
 (e.g., 1 hour).[10][11]
- Measure fluorescence polarization using a suitable plate reader.
- Calculate the percent inhibition for each **Stattic** concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
- Specificity Control: The assay can be repeated using the SH2 domains of other proteins (e.g., STAT1, Lck) to confirm the selectivity of the inhibitor.[10]

These colorimetric assays measure cell metabolic activity as an indicator of cell viability and proliferation.

Principle:



- MTT: The yellow tetrazolium salt MTT is reduced by metabolically active cells to purple formazan crystals.
- CCK-8: The water-soluble tetrazolium salt WST-8 is reduced to a water-soluble orange formazan dye. The amount of formazan produced is directly proportional to the number of living cells.

Procedure:

- Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Treat cells with various concentrations of Stattic (e.g., 1 to 20 μM) or DMSO control for a specific duration (e.g., 24, 48, or 72 hours).[15][17]
- Add the MTT or CCK-8 reagent to each well and incubate according to the manufacturer's instructions (typically 1-4 hours).
- For MTT, add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.
- Measure the absorbance at the appropriate wavelength (e.g., ~570 nm for MTT, ~450 nm for CCK-8) using a microplate reader.
- Calculate cell viability as a percentage relative to the DMSO-treated control cells.

This technique is used to detect the levels of total and phosphorylated STAT3, as well as downstream target proteins.

Procedure:

- Cell Treatment and Lysis: Treat cells with Stattic for a desired time (e.g., 1-24 hours). If investigating inhibition of stimulated phosphorylation, pre-treat with Stattic before adding a cytokine like IL-6 or IFN-α.[11][15]
- Wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.



- Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
- SDS-PAGE and Transfer: Separate 20-40 μg of protein per lane on an SDSpolyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Immunoblotting:
 - Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
 - Incubate the membrane with a primary antibody against the protein of interest (e.g., anti-p-STAT3 Tyr705, anti-total STAT3, anti-Cyclin D1, or anti-β-actin as a loading control) overnight at 4°C.[4][17]
 - Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL)
 substrate and an imaging system. Quantify band intensity using software like ImageJ.[17]

This protocol assesses the anti-tumor efficacy of **Stattic** in a living organism.

- Principle: Human cancer cells are implanted into immunocompromised mice to form tumors.

 The mice are then treated with **Stattic** to evaluate its effect on tumor growth.
- Procedure:
 - Cell Implantation: Subcutaneously or orthotopically inject a suspension of human cancer cells (e.g., 1-5 x 10⁶ cells) into immunocompromised mice (e.g., BALB/c nude or NOD/SCID mice).[15][17]
 - Tumor Growth: Allow tumors to grow to a palpable size (e.g., 50-100 mm³).
 - Treatment: Randomize mice into treatment groups (e.g., vehicle control, Stattic).
 Administer Stattic via a suitable route, such as intraperitoneal (i.p.) injection or oral gavage, at a specific dose and schedule (e.g., 5-30 mg/kg, once daily).[15][17]

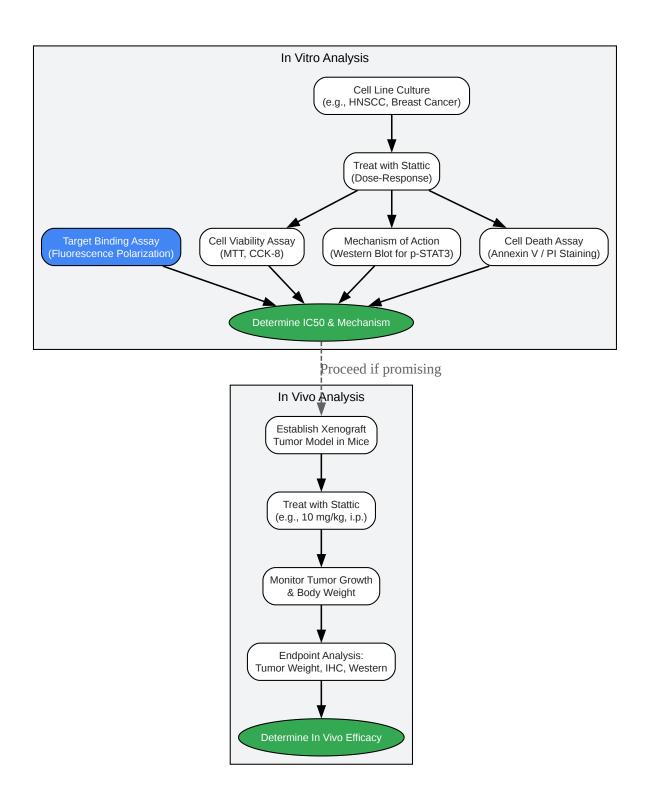
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- Monitoring: Measure tumor volume (e.g., using calipers) and mouse body weight regularly (e.g., every 2-3 days).
- Endpoint: At the end of the study, euthanize the mice, excise the tumors, and weigh them.
 Tumors can be processed for further analysis (e.g., Western blotting, immunohistochemistry) to confirm target inhibition in vivo.[7]





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A typical workflow for evaluating the efficacy of **Stattic**.



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